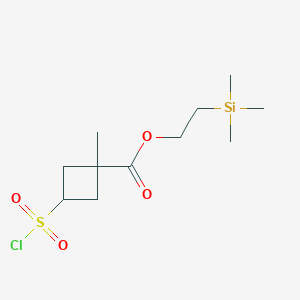
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is a complex organic compound that features a trimethylsilyl group, a chlorosulfonyl group, and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the carboxylate group. The trimethylsilyl group is then added using a silylating agent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, while the chlorosulfonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
- 2-(Trimethylsilyl)ethyl chloroformate
- 2-(Trimethylsilyl)ethyl carbonochloridate
Uniqueness
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is unique due to the presence of both the trimethylsilyl and chlorosulfonyl groups, which provide distinct reactivity and stability. This combination of functional groups allows for a wide range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C11H21ClO4SSi |
|---|---|
Poids moléculaire |
312.89 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 3-chlorosulfonyl-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H21ClO4SSi/c1-11(7-9(8-11)17(12,14)15)10(13)16-5-6-18(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
ASEUPOBFXYONAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)S(=O)(=O)Cl)C(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

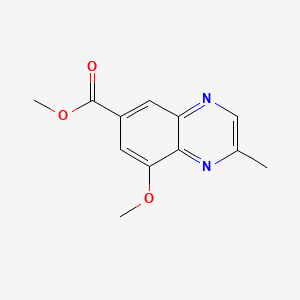
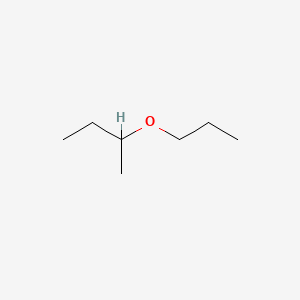
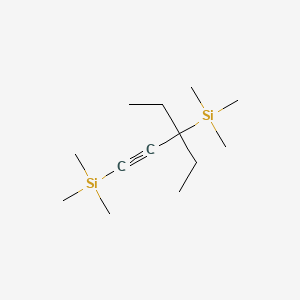

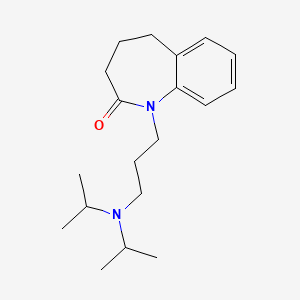
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
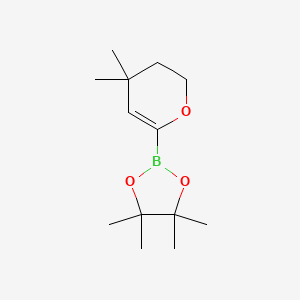
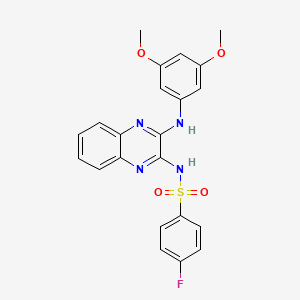


![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
